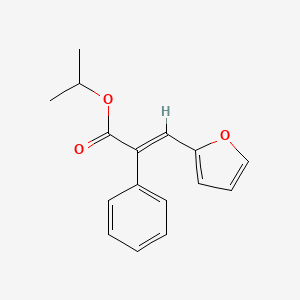

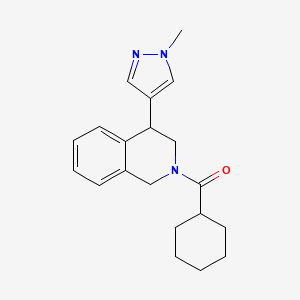

![molecular formula C19H13ClN2O2 B2367600 3-(4-Chlorphenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-on CAS No. 1646834-61-8](/img/structure/B2367600.png)

3-(4-Chlorphenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

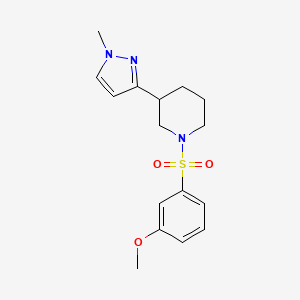

3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a useful research compound. Its molecular formula is C19H13ClN2O2 and its molecular weight is 336.78. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antileishmanial- und Antimalaria-Aktivitäten

Diese Verbindung wurde als wirksam gegen Leishmaniose und Malaria befunden . In einer Studie wurden Hydrazin-gekoppelte Pyrazolderivate synthetisiert und gegen den klinischen Isolat von Leishmania aethiopica und Plasmodium berghei-infizierte Mäuse getestet . Das Ergebnis zeigte, dass Verbindung 13 eine überlegene Antimastigota-Aktivität aufwies . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmwirkungen gegen Plasmodium berghei .

Antivirale Aktivität

Indolderivate, einschließlich der fraglichen Verbindung, weisen eine antivirale Aktivität auf . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatesterderivate hergestellt und als antivirale Mittel berichtet .

Anti-inflammatorische Aktivität

Indolderivate haben auch eine anti-inflammatorische Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung entzündlicher Erkrankungen eingesetzt werden könnte.

Antitumoraktivität

Indolderivate haben eine Antitumoraktivität gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise in der Krebsbehandlung eingesetzt werden könnte.

Antibakterielle und Antituberkulose-Aktivitäten

Indolderivate haben antibakterielle und antituberkulöse Aktivitäten gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung bakterieller und tuberkulöser Infektionen eingesetzt werden könnte.

Antidiabetische Aktivität

Indolderivate haben eine antidiabetische Aktivität gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.

Anwendungen in der nichtlinearen Optik

Die potenziellen Anwendungen des Moleküls 3-(4-Chlorphenyl)-1-(pyridin-3-yl)prop-2-en-1-on (CPP) in der nichtlinearen Optik werden durch Studien zur zweiten und dritten Harmonischen-Erzeugung bestätigt . Die statische und dynamische Polarisierbarkeit ist um ein Vielfaches höher als die von Harnstoff .

Anticholinesterase-Aktivitäten

Indolderivate haben Anticholinesterase-Aktivitäten gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von Erkrankungen eingesetzt werden könnte, die eine Hemmung der Cholinesterase erfordern, wie z. B. Alzheimer-Krankheit.

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that result in its pharmacological effects .

Biochemical Pathways

Similar compounds have been shown to have effects on various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells .

Result of Action

Similar compounds have been shown to have antileishmanial and antimalarial activities, suggesting that they may have similar effects .

Action Environment

It is suggested that the compound’s properties could be applied in optoelectronic device fabrications .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may have significant electro-optic properties, which could be confirmed by second and third harmonic generation studies .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxy-2-phenylpyrrolo[3,4-c]pyridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2/c20-14-8-6-13(7-9-14)19(24)17-12-21-11-10-16(17)18(23)22(19)15-4-2-1-3-5-15/h1-12,24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPXQICJGNFGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2(C4=CC=C(C=C4)Cl)O)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

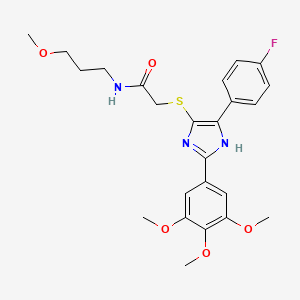

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2367517.png)

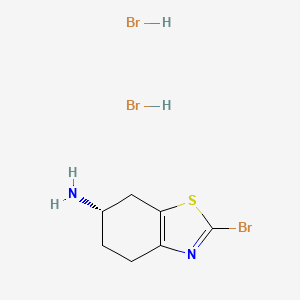

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

![N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)

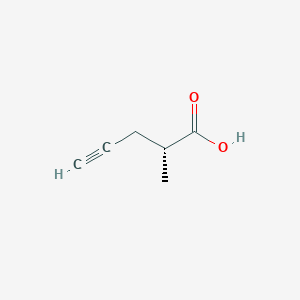

![N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2367534.png)

![Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B2367540.png)